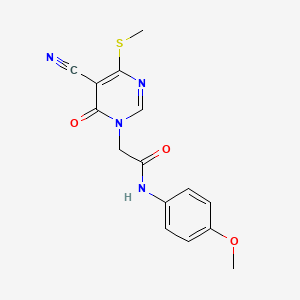![molecular formula C16H17N3S2 B2654146 N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine CAS No. 1423799-81-8](/img/structure/B2654146.png)
N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a complex organic compound with unique structural elements. It incorporates a thiadiazole ring, which is known for its bioactive properties, along with an indane core, often found in pharmacologically active compounds. The propargyl group and methylsulfanyl functionality further add to its chemical intrigue, suggesting potential reactivity and versatility in scientific research.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbaldehyde from 1,3,4-thiadiazole. This involves reacting 1,3,4-thiadiazole with dimethyl sulfoxide in the presence of an appropriate catalyst to introduce the methylsulfanyl group.
Step 2: Formation of this compound through a condensation reaction. Here, the thiadiazole derivative is reacted with N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Industrial Production Methods: The industrial production would typically involve similar steps but optimized for scale, including continuous flow reactors for high efficiency and yield. Process optimization ensures minimal by-products and efficient purification stages.
Types of Reactions:
Oxidation: The propargyl group can undergo oxidation to form various oxides.
Reduction: The methylsulfanyl group can be reduced to thiol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the indane core.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂ in acidic or basic media.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing the sulfur moiety.
Substitution: Friedel-Crafts conditions using AlCl₃ as a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives of the propargyl group.
Reduction Products: Thiol derivatives of the methylsulfanyl group.
Substitution Products: Substituted indane derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse applications in multiple fields:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use as a bioactive molecule for enzyme inhibition studies due to its thiadiazole moiety.
Medicine: Investigated for antimicrobial, antifungal, and anticancer properties.
Industry: Application as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The compound likely exerts its effects through interactions at molecular targets such as enzymes or receptors:
Molecular Targets: Enzymes with active sites that interact with sulfur or nitrogen-containing functional groups.
Pathways Involved: Potential inhibition of metabolic pathways in microorganisms or cancer cells, leading to their decreased viability.
Comparación Con Compuestos Similares
5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine: Shares similar sulfur-containing heterocycle structure.
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine: Similar indane core and propargyl group, without the thiadiazole functionality.
This unique hybrid of structural motifs provides N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine with distinctive properties and potential in research and industry.
Propiedades
IUPAC Name |
N-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S2/c1-3-10-19(11-15-17-18-16(20-2)21-15)14-9-8-12-6-4-5-7-13(12)14/h1,4-7,14H,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHQLMBWXVKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)CN(CC#C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2654065.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide](/img/structure/B2654070.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2654074.png)


![4-[(3,5-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B2654078.png)
![2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2654081.png)
![[1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B2654082.png)

![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)
